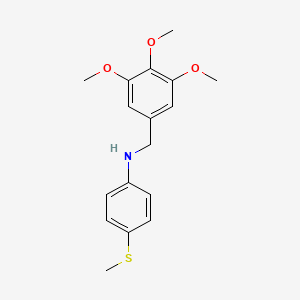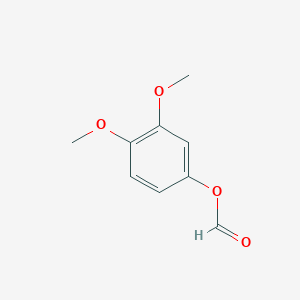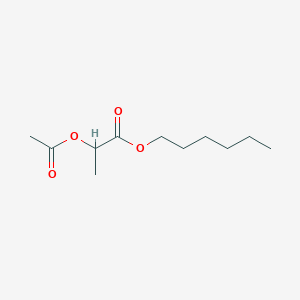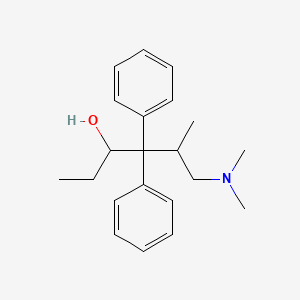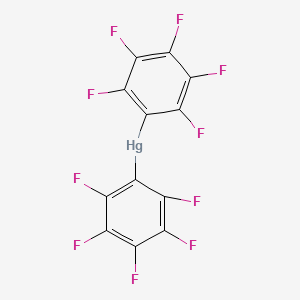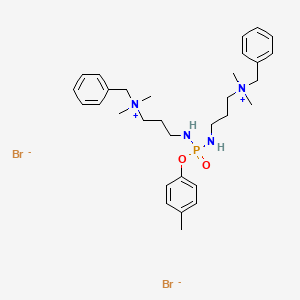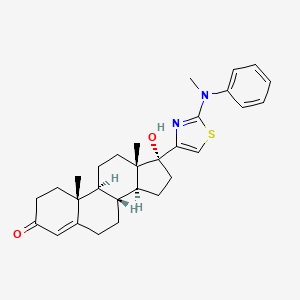
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a thiazole ring and an N-methylanilino group attached to the androstane skeleton. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the thiazole ring and the N-methylanilino group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one may be studied for its potential effects on cellular processes, enzyme interactions, and receptor binding.
Medicine
This compound could have potential applications in medicine, particularly in the development of new therapeutic agents. Its steroidal structure suggests possible interactions with hormone receptors, which could be explored for treating hormonal imbalances or related conditions.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications would be tailored to meet specific industrial needs.
作用機序
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the thiazole ring and N-methylanilino group may influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
17-alpha-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features.
17-alpha-Methyltestosterone: A synthetic anabolic steroid with a similar androstane skeleton.
Thiazole-containing steroids: Other synthetic steroids with thiazole rings.
Uniqueness
The uniqueness of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
96269-22-6 |
|---|---|
分子式 |
C29H36N2O2S |
分子量 |
476.7 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H36N2O2S/c1-27-14-11-21(32)17-19(27)9-10-22-23(27)12-15-28(2)24(22)13-16-29(28,33)25-18-34-26(30-25)31(3)20-7-5-4-6-8-20/h4-8,17-18,22-24,33H,9-16H2,1-3H3/t22-,23+,24+,27+,28+,29+/m1/s1 |
InChIキー |
CEFLRNXAUDDQEM-VHSKNJRQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



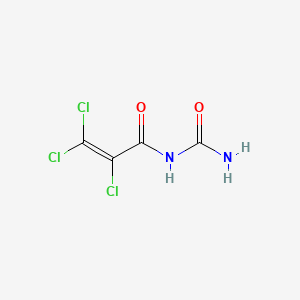
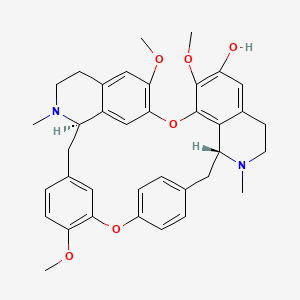
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)

